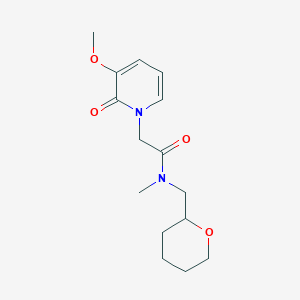
2-(3,4-二氯苯基)喹喔啉
描述
2-(3,4-dichlorophenyl)quinoxaline is a useful research compound. Its molecular formula is C14H8Cl2N2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dichlorophenyl)quinoxaline is 274.0064537 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-dichlorophenyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dichlorophenyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缓蚀
Zarrouk 等人 (2014) 进行的一项研究探讨了喹喔啉化合物(包括与 2-(3,4-二氯苯基)喹喔啉相关的化合物)在硝酸介质中用作铜缓蚀剂的可能性。这项研究利用量子化学计算来建立喹喔啉的分子结构与其抑制效率之间的关系,展示了它们在工业应用中保护金属免受腐蚀的潜力 (Zarrouk 等人,2014)。
结构分析和性质
在另一项研究中,Zhang 等人 (2012) 分析了与 2-(3,4-二氯苯基)喹喔啉密切相关的喹喔啉化合物的晶体结构和分子间相互作用。这项研究有助于理解喹喔啉衍生物的分子和晶体学性质,这对于设计具有特定特性的新材料至关重要 (Zhang 等人,2012)。
电化学和电致变色应用
Saraswat 和 Yadav (2020) 的一项研究重点关注了喹喔啉衍生物在酸性介质中对低碳钢的缓蚀行为。这项研究强调了喹喔啉衍生物在保护金属方面的潜力,并且它们的电化学性质可能与各种工业应用相关 (Saraswat 和 Yadav,2020)。此外,Beyazyildirim 等人 (2006) 合成了包括喹喔啉衍生物在内的新型单体,并研究了它们的电致变色性质,表明这些化合物在电子显示技术中的潜在用途 (Beyazyildirim 等人,2006)。
分析试剂应用
与 2-(3,4-二氯苯基)喹喔啉密切相关的喹喔啉-2-羧酸及其衍生物已被 Dutt 等人 (1968) 研究为分析试剂。这些化合物允许对各种金属进行重量分析测定,展示了它们在分析化学中的效用 (Dutt 等人,1968)。
药物化学和生物活性
Khatoon 和 Abdulmalek (2021) 讨论了喹喔啉(包括与 2-(3,4-二氯苯基)喹喔啉在结构上相似的化合物)在药物化学中的重要性。喹喔啉显示出多种治疗用途,并且是治疗各种疾病(包括传染病)的药物中的关键成分,突出了它们的生物医学意义 (Khatoon 和 Abdulmalek,2021)。
属性
IUPAC Name |
2-(3,4-dichlorophenyl)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-5-9(7-11(10)16)14-8-17-12-3-1-2-4-13(12)18-14/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUMCSXXSGFCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)





![1-(2-fluorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5652275.png)




